2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-chloro-6-methoxyphenol
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Overview
Description
5-Chloro-2-hydroxy-3-methoxybenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzaldehyde moiety substituted with chloro, hydroxy, and methoxy groups, linked to a benzothiazole ring via a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-3-methoxybenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone typically involves the condensation reaction between 5-chloro-2-hydroxy-3-methoxybenzaldehyde and 2-hydrazinobenzothiazole. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-3-methoxybenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-Chloro-2-hydroxy-3-methoxybenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-3-methoxybenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the presence of the benzothiazole ring contributes to its ability to interact with biological macromolecules, potentially leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a bromo group instead of chloro.
2-Hydroxy-5-methoxybenzaldehyde: Lacks the chloro substitution.
5-Chloro-2-hydroxy-3-methoxybenzaldehyde: The parent compound without the hydrazone linkage.
Uniqueness
The uniqueness of 5-chloro-2-hydroxy-3-methoxybenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. The hydrazone linkage and benzothiazole ring are particularly noteworthy, as they contribute to the compound’s stability and ability to form complexes with metal ions.
Properties
Molecular Formula |
C15H12ClN3O2S |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-chloro-6-methoxyphenol |
InChI |
InChI=1S/C15H12ClN3O2S/c1-21-12-7-10(16)6-9(14(12)20)8-17-19-15-18-11-4-2-3-5-13(11)22-15/h2-8,20H,1H3,(H,18,19)/b17-8+ |
InChI Key |
PMNXKCKPFRNMIO-CAOOACKPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC2=NC3=CC=CC=C3S2)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC2=NC3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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